3-Deoxy-3-fluorosucrose
Overview
Description
3-Deoxy-3-fluorosucrose is a fluorinated derivative of sucrose, where the hydroxyl group at the third carbon of the glucose moiety is replaced by a fluorine atom. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluorosucrose typically involves the fluorination of sucrose derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The process involves the protection of other hydroxyl groups in sucrose, selective fluorination at the desired position, and subsequent deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies and the availability of fluorinating agents have made it feasible to produce this compound on a larger scale for research purposes .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-3-fluorosucrose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the presence of the fluorine atom can influence the reactivity.
Glycosylation Reactions: It can act as a glycosyl donor or acceptor in enzymatic or chemical glycosylation reactions.
Common Reagents and Conditions:
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Deoxy-3-fluorosucrose has several applications in scientific research:
Chemistry: It is used as a probe to study the mechanisms of glycosylation reactions and enzyme-substrate interactions.
Biology: The compound is employed in the study of carbohydrate metabolism and transport in biological systems.
Mechanism of Action
The mechanism of action of 3-Deoxy-3-fluorosucrose involves its interaction with specific enzymes and proteins. The fluorine atom at the third carbon can influence the binding affinity and specificity of the compound towards its molecular targets. For example, it can act as a noncompetitive inhibitor of leuconostoc mesenteroides glucosyltransferases by binding to the active site and preventing the transfer of glucose from the sugar transport to the acceptor .
Comparison with Similar Compounds
3-Deoxysucrose: Lacks the fluorine atom and has different chemical and biological properties.
6-Deoxy-6-fluorosucrose: Another fluorinated derivative with the fluorine atom at the sixth carbon.
4,6-Dideoxysucrose: Lacks hydroxyl groups at the fourth and sixth carbons.
Uniqueness: 3-Deoxy-3-fluorosucrose is unique due to the specific placement of the fluorine atom, which imparts distinct chemical reactivity and biological activity compared to other deoxy and fluorinated sucrose derivatives .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4-fluoro-6-(hydroxymethyl)oxane-3,5-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FO10/c13-6-7(17)4(1-14)21-11(9(6)19)23-12(3-16)10(20)8(18)5(2-15)22-12/h4-11,14-20H,1-3H2/t4-,5-,6+,7-,8-,9-,10+,11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMPLNHTMNKWCV-VDONBHLQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)F)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)F)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40907009 | |
Record name | Hex-2-ulofuranosyl 3-deoxy-3-fluorohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40907009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102039-76-9 | |
Record name | 3-Deoxy-3-fluorosucrose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102039769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hex-2-ulofuranosyl 3-deoxy-3-fluorohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40907009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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